molecular formula C13H26O2 B1215832 Decan-2-yl propanoate CAS No. 55683-11-9

Decan-2-yl propanoate

Cat. No.: B1215832
CAS No.: 55683-11-9
M. Wt: 214.34 g/mol
InChI Key: HJQHFVTZMYPNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decan-2-yl propanoate is an organic ester compound formed from the reaction between decan-2-ol and propanoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The molecular formula of this compound is C13H26O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decan-2-yl propanoate can be synthesized through esterification, where decan-2-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: Decan-2-yl propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decan-2-ol and propanoic acid.

    Reduction: Reduction of this compound can yield decan-2-ol and propanol.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Decan-2-ol and propanoic acid.

    Reduction: Decan-2-ol and propanol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Decan-2-yl propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma, enhancing the sensory properties of products.

Mechanism of Action

The mechanism of action of decan-2-yl propanoate primarily involves its hydrolysis to decan-2-ol and propanoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction releases the alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

    Decan-2-ol: The alcohol precursor to decan-2-yl propanoate.

    Propanoic acid: The acid precursor to this compound.

    Other esters: Such as ethyl propanoate and butyl propanoate, which have similar ester functionalities but different alkyl groups.

Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol (decan-2-ol) and a short-chain acid (propanoic acid). This combination imparts distinct physical and chemical properties, such as its fruity odor and specific reactivity patterns.

Properties

CAS No.

55683-11-9

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

decan-2-yl propanoate

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h12H,4-11H2,1-3H3

InChI Key

HJQHFVTZMYPNGS-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)OC(=O)CC

Canonical SMILES

CCCCCCCCC(C)OC(=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decan-2-yl propanoate
Reactant of Route 2
Reactant of Route 2
Decan-2-yl propanoate
Reactant of Route 3
Reactant of Route 3
Decan-2-yl propanoate
Reactant of Route 4
Reactant of Route 4
Decan-2-yl propanoate
Reactant of Route 5
Reactant of Route 5
Decan-2-yl propanoate
Reactant of Route 6
Reactant of Route 6
Decan-2-yl propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.